REACTION_SMILES
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[CH:17](=[O:18])[c:19]1[c:20]([B:24]([OH:25])[OH:26])[cH:21][s:22][cH:23]1.[Cl:27][c:28]1[cH:29][cH:30][c:31]([CH2:32][c:33]2[s:34][c:35]([CH:36]=[O:37])[cH:38][cH:39]2)[cH:40][cH:41]1.[P:1]([O:2][CH2:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)([O:3][CH2:4][CH3:5])([O:6][CH2:7][CH3:8])=[O:9]>>[CH2:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[c:20]1[c:19]([CH:17]=[O:18])[cH:23][s:22][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cscc1B(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cc2ccc(Cl)cc2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(OCC)OCc1ccccc1
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Name
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Type
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product
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Smiles
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O=Cc1cscc1Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |